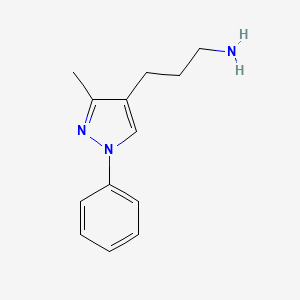

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine

CAS No.:

Cat. No.: VC17702072

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | 3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine |

| Standard InChI | InChI=1S/C13H17N3/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,14H2,1H3 |

| Standard InChI Key | MEQSXUXURIRFNS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1CCCN)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole ring substituted at position 1 with a phenyl group and at position 4 with a 3-methylpropan-1-amine moiety. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, confers rigidity and electronic diversity, while the propan-1-amine side chain introduces hydrophilicity and functional versatility. The dihydrochloride salt form (CAS: 1864015-76-8) enhances aqueous solubility, making it suitable for biological assays .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉Cl₂N₃ |

| Molecular Weight | 288.22 g/mol |

| IUPAC Name | 3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine dihydrochloride |

| SMILES | CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl |

| InChIKey | KNMWDKAQSRVUJG-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine typically involves multi-step reactions starting from 3-methyl-1-phenyl-1H-pyrazol-5-one. Acylation or alkylation reactions are employed to introduce the propan-1-amine side chain. For example, selective C-acylation of the pyrazole core using acyl chlorides, as demonstrated in analogous pyrazole derivatives, could serve as a foundational step . Subsequent reduction of nitro groups or reductive amination may yield the final amine product.

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Acylation | 4-substituted aroyl chloride, base |

| 2 | Reduction | H₂/Pd-C or LiAlH₄ |

| 3 | Salt Formation | HCl in ethanol |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Key features include:

-

¹H NMR: A singlet for the methyl group (δ ~2.3 ppm), multiplet signals for aromatic protons (δ ~7.2–7.5 ppm), and broad resonances for amine protons (δ ~1.5–2.5 ppm) .

-

¹³C NMR: Peaks corresponding to the pyrazole carbons (δ ~105–150 ppm) and the aliphatic amine chain (δ ~20–45 ppm) .

High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FT-IR) spectroscopy further validate functional groups, such as N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Applications in Research and Industry

Organic Synthesis Intermediate

The compound serves as a key intermediate in synthesizing complex molecules, including pharmacologically active agents and agrochemicals. Its amine group enables conjugation with carboxylic acids, sulfonyl chlorides, or carbonyl compounds, facilitating the creation of amides, ureas, or Schiff bases.

Biological Activity

Though direct studies on this compound are sparse, structurally related pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. For instance, pyrazole-based inhibitors targeting cyclooxygenase-2 (COX-2) or bacterial efflux pumps highlight the scaffold’s therapeutic potential. The propan-1-amine moiety may enhance membrane permeability, improving bioavailability in drug candidates.

Industrial Relevance

In agrochemistry, pyrazole derivatives are leveraged as herbicides and insecticides. The amine side chain in this compound could modify interaction with plant enzymes or pest nervous systems, offering avenues for novel agrochemical design.

Comparative Analysis with Analogous Compounds

Structural Analogues

Comparisons with 3-methyl-1-phenyl-1H-pyrazol-5-one (lacking the propan-1-amine chain) reveal distinct properties:

-

Solubility: The amine-containing derivative’s hydrochloride salt is more water-soluble than the parent pyrazole.

-

Reactivity: The amine group enables nucleophilic reactions absent in non-functionalized analogues.

Table 3: Comparison with 3-Methyl-1-phenyl-1H-pyrazol-5-one

| Property | 3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine | 3-Methyl-1-phenyl-1H-pyrazol-5-one |

|---|---|---|

| Molecular Weight | 288.22 g/mol | 174.20 g/mol |

| Functional Groups | Amine, pyrazole | Ketone, pyrazole |

| Biological Applications | Drug intermediate, antimicrobial | Metal ion extraction, ligand |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume